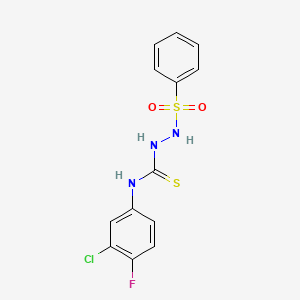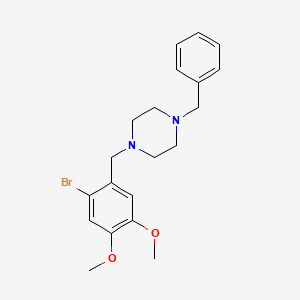
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, also known as CF3PhSO2NHNHCSNH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 is not fully understood. However, studies have shown that it interacts with cellular targets, including enzymes and proteins, leading to various biological effects. N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to anti-tumor activity. N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, leading to anti-inflammatory activity.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to exhibit anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has some limitations, including its low solubility in water and some organic solvents, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to study its potential as a corrosion inhibitor for various metals and alloys. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 and its interactions with cellular targets. Finally, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 derivatives with improved properties and activities should be explored.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 involves the reaction of 3-chloro-4-fluoroaniline with phenylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-phenylsulfonamide. This intermediate is then reacted with thiosemicarbazide in the presence of sodium hydroxide to produce N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2. The purity of the final product can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In organic synthesis, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been used as a reagent for the synthesis of various compounds, including sulfonamides, sulfonylureas, and thiosemicarbazones. In materials science, N-(3-chloro-4-fluorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamideCSNH2 has been investigated for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
1-(benzenesulfonamido)-3-(3-chloro-4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2S2/c14-11-8-9(6-7-12(11)15)16-13(21)17-18-22(19,20)10-4-2-1-3-5-10/h1-8,18H,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPIHMDFWZGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![N-(4-fluorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6018072.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B6018077.png)
![1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)

![2-[tert-butyl(methyl)amino]ethyl 2-bromobenzoate hydrochloride](/img/structure/B6018093.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)
![3,6-dichloro-5-(trifluoromethyl)pyridine-2,4-diyl bis[diethyl(dithiocarbamate)]](/img/structure/B6018110.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6018129.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)